N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Overview
Description
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is a chemical compound with the molecular formula C14H12F17NO3S and a molecular weight of 597.29 g/mol . It is characterized by the presence of a perfluorinated octyl chain, an epoxy group, and a sulfonamide functional group. This compound is typically a light yellow to orange clear liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide involves the reaction of perfluoro-n-octylsulfonyl chloride with N-propylamine to form N-propylperfluoro-n-octylsulfonamide. This intermediate is then reacted with epichlorohydrin under basic conditions to introduce the epoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy group can undergo nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The sulfonamide group can participate in substitution reactions, particularly under basic conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used for epoxide ring-opening reactions.
Bases: Sodium hydroxide or potassium hydroxide are used for substitution reactions involving the sulfonamide group.
Oxidizing and Reducing Agents: Hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Epoxide Ring-Opening: The major products are the corresponding alcohols, amines, or thiols, depending on the nucleophile used.
Substitution Reactions: The products are typically substituted sulfonamides.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Mechanism of Action
The mechanism of action of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide involves its interaction with various molecular targets. The epoxy group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The perfluorinated chain imparts unique physicochemical properties, such as hydrophobicity and chemical stability, which can influence its interactions with biological membranes and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Propylperfluoro-n-octylsulfonamide: Lacks the epoxy group, resulting in different reactivity and applications.
N-(2,3-Epoxypropyl)perfluoro-n-octylsulfonamide: Lacks the propyl group, affecting its solubility and reactivity.
Perfluoro-n-octylsulfonamide: Lacks both the propyl and epoxy groups, leading to significantly different chemical properties and applications.
Uniqueness
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is unique due to the combination of its perfluorinated chain, epoxy group, and sulfonamide functional group. This combination imparts distinct chemical reactivity and physicochemical properties, making it valuable for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F17NO3S/c1-2-3-32(4-6-5-35-6)36(33,34)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAWIZXIWLKJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CO1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405748 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77620-64-5 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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